
The Function of ENPP1 in Cancer: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enpp-1-IN-9

Cat. No.: B12424601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane

glycoprotein emerging as a critical regulator in the tumor microenvironment (TME).[1][2]

Historically known for its role in bone mineralization and insulin signaling, recent research has

illuminated its multifaceted functions in cancer pathogenesis, including immune evasion,

proliferation, and metastasis.[1][3][4] ENPP1 is frequently overexpressed in a variety of solid

tumors, and this upregulation often correlates with poor prognosis, advanced metastatic

disease, and resistance to immunotherapy.[5][6][7]

This guide provides a comprehensive overview of ENPP1's mechanisms in oncology. Its

primary pro-tumorigenic functions stem from its enzymatic activity, which modulates two key

signaling pathways. Firstly, as the dominant hydrolase of extracellular 2',3'-cyclic GMP-AMP

(cGAMP), ENPP1 acts as a pivotal innate immune checkpoint, dampening the anti-tumor

cGAS-STING pathway.[6][8][9] Secondly, by hydrolyzing extracellular ATP, it initiates a cascade

that generates immunosuppressive adenosine, further contributing to an immune-cold TME.[4]

[5][10] By inhibiting anti-tumor immunity and promoting prometastatic traits, ENPP1 represents

a compelling therapeutic target.[9][11] The development of small molecule inhibitors targeting

ENPP1 is a promising strategy to reactivate innate immunity and enhance the efficacy of

existing cancer treatments, including immune checkpoint blockade.[7][11]
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Introduction to ENPP1
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as PC-1, is a key

member of the ENPP family of ectoenzymes.[1][3] It is a transmembrane glycoprotein with an

extracellular catalytic domain that hydrolyzes pyrophosphate and phosphodiester bonds in

various nucleotides.[4][5] Physiologically, ENPP1 is crucial for regulating purinergic signaling

and maintaining phosphate homeostasis.[2] However, in the context of cancer, its enzymatic

functions are co-opted by tumor cells to facilitate growth and survival.[2] Upregulated ENPP1

expression has been identified in numerous human cancers, including breast, lung, ovarian,

and glioblastoma, where it plays a significant role in cell proliferation, migration, and invasion.

[1][3][5]

ENPP1 Expression and Prognostic Significance
High expression of ENPP1 is a common feature across many solid tumors and is frequently

associated with negative clinical outcomes.[5][7] Analysis of large-scale cancer databases has

confirmed the correlation between elevated ENPP1 mRNA levels and poor disease-free

survival in patients.[6] This association underscores its potential as both a prognostic biomarker

and a therapeutic target.

Table 1: ENPP1 Expression and Clinical Relevance in Various Cancers
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Cancer Type
ENPP1 Expression
Level

Associated Clinical
Outcomes

References

Breast Cancer

Upregulated,
highest in skeletal
metastases

Poor prognosis,
increased
metastasis,
resistance to anti-
PD-1 therapy.[5][6]
[8] Low ENPP1
predicts better
response to
pembrolizumab.[8]
[12]

[5][6][8][12]

Lung Cancer Upregulated

Increased malignancy,

promotion of cancer

stem cell

characteristics and

EMT-like phenotypes.

[1]

[1][3]

Ovarian Cancer Upregulated

Correlates with more

advanced clinical

stage and poorer

tumor cell

differentiation.[1]

Promotes

proliferation,

metastasis, and

invasion.[1][3]

[1][3]

Glioblastoma Highly Expressed

Correlates with tumor

grade; knockdown

impairs proliferation.

[1][5]

[1][5]

Liver Cancer

Downregulated

(Bioinformatics

Prediction)

Poor prognosis

associated with

downregulation.[1]

[1]
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| Colorectal Cancer | Implicated, but molecular mechanism unclear | Associated with metabolic

syndrome and cancer risk.[1] |[1] |

Core Mechanisms of ENPP1 in Cancer
ENPP1 exerts its pro-tumorigenic effects primarily by modulating the extracellular

concentrations of key signaling molecules, namely cGAMP and ATP. This activity reshapes the

tumor microenvironment from immunologically "hot" (inflamed and responsive) to "cold" (non-

inflamed and resistant).

The cGAS-STING Pathway: ENPP1 as an Innate Immune
Checkpoint
The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a

critical component of the innate immune system responsible for detecting cytosolic DNA, a

hallmark of cellular damage or viral infection.[10] In cancer, chromosomal instability leads to the

leakage of dsDNA into the cytosol of tumor cells, activating cGAS to produce the second

messenger cGAMP.[10] This cGAMP can be exported into the extracellular space, where it acts

as a paracrine danger signal to activate the STING pathway in adjacent immune cells, such as

dendritic cells.[9][10] STING activation triggers the production of Type I interferons (IFN-I) and

other inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells and

a robust anti-tumor immune response.[10][13]

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular cGAMP, breaking it

down into GMP and AMP.[8][10][14] By degrading this crucial immunotransmitter,

overexpressed ENPP1 on tumor cells effectively severs the communication line between the

tumor and the immune system.[9][11] This action prevents STING activation in host immune

cells, thereby suppressing the anti-tumor IFN-I response and allowing the tumor to evade

immune surveillance.[8][9][10] Consequently, ENPP1 functions as a key innate immune

checkpoint.[6][8]
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Caption: ENPP1 as an innate immune checkpoint in the cGAS-STING pathway.
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The Adenosine Pathway: Fueling Immunosuppression
The tumor microenvironment is often characterized by high levels of extracellular ATP, released

from dying or stressed cells.[4][15] While extracellular ATP is pro-inflammatory, its rapid

conversion to adenosine creates a potent immunosuppressive shield for the tumor.[5][15]

ENPP1 plays a key role in the initial step of this process. It hydrolyzes extracellular ATP to

produce AMP and pyrophosphate (PPi).[4][10] The resulting AMP is then converted to

adenosine by another ectoenzyme, CD73 (also known as ecto-5'-nucleotidase).[10] Adenosine

subsequently binds to A2A and A2B receptors on various immune cells, including T cells and

NK cells, triggering signaling cascades that inhibit their cytotoxic functions and promote an anti-

inflammatory state favorable to tumor growth.[5]

Therefore, ENPP1's function is twofold: it not only dampens the immunostimulatory cGAMP-

STING pathway but also actively contributes to the production of the immunosuppressive

metabolite adenosine.[6][11] This dual mechanism makes it a highly effective mediator of

immune evasion.
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Caption: ENPP1's role in the generation of immunosuppressive adenosine.
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Promotion of Metastasis and EMT
Beyond immune modulation, ENPP1 is directly implicated in processes that drive metastasis.[1]

High ENPP1 expression is linked to the acquisition of stem cell-like features and the induction

of an epithelial-mesenchymal transition (EMT) phenotype, which increases cell motility and

invasion.[1][5] In breast cancer, ENPP1 overexpression promotes cell migration and is

particularly elevated in bone metastases.[1][3] The mechanism involves the generation of

adenosine, which can stimulate A3 adenosine receptors on breast cancer cells, promoting

changes in cell motility.[1] Inhibition of ENPP1 has been shown to negatively modulate EMT,

providing a strong rationale for its use as an anti-metastatic agent.[1]

ENPP1 as a Therapeutic Target
The dual role of ENPP1 in suppressing innate immunity and promoting an adenosine-rich TME

makes it an attractive target for cancer therapy.[11] Inhibiting ENPP1 is hypothesized to "kill

two birds with one stone":

Reactivate the STING Pathway: Blocking ENPP1 prevents the degradation of extracellular

cGAMP, increasing its local concentration and allowing for robust STING-mediated activation

of anti-tumor immunity.[7][11] This can turn an immune "cold" tumor into a "hot" one, making

it more susceptible to other immunotherapies.[8]

Reduce Adenosine Production: By halting the initial step of ATP hydrolysis, ENPP1 inhibition

reduces the substrate (AMP) available for CD73, thereby decreasing the production of

immunosuppressive adenosine.[10][11]

This strategy is expected to synergize with other treatments, such as immune checkpoint

inhibitors (e.g., anti-PD-1), STING agonists, and radiotherapy, to boost anti-tumor immune

responses.[5][14]

ENPP1 Inhibitors in Development
Several small molecule inhibitors of ENPP1 are currently in preclinical and clinical

development. These agents aim to selectively block the enzyme's catalytic activity to enhance

anti-tumor immunity.

Table 2: Selected ENPP1 Inhibitors in Oncological Development
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Inhibitor
Description /
Mechanism

Development Stage References

AVA-NP-695

A selective and
potent inhibitor
shown to
negatively
modulate EMT and
have
immunomodulatory
effects in triple-
negative breast
cancer models.

Preclinical [1]

RBS2418

Being studied in

patients with

advanced, metastatic

solid tumors, including

colorectal cancer.

Phase 1 Clinical Trials

/ Expanded Access
[7][16]

SR-8541A

A highly selective and

potent inhibitor being

evaluated for safety,

tolerability, and

efficacy in patients

with

advanced/metastatic

solid tumors.

Phase 1 Clinical Trials [7][17]

TXN10128

Being evaluated for

safety, tolerability, and

preliminary anti-tumor

efficacy in patients

with locally advanced

or metastatic solid

tumors.

Phase 1 Clinical Trials [7]

STF-1623 A cell-impermeable

inhibitor with a long

drug-target residence

Preclinical / IND-

Enabling

[16][18]
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Inhibitor
Description /
Mechanism

Development Stage References

time, shown to be

effective in multiple

mouse models of

cancer.

| ISM5939 | An orally available inhibitor designed with generative AI, demonstrating robust

antitumor efficacy in vivo. | Preclinical / IND-Enabling |[19] |

ENPP1 Inhibitor

ENPP1

Blocks

Extracellular
2'3'-cGAMP

Extracellular
ATP

Degrades

Adenosine
Production

Promotes

STING Pathway
Activation

Increases

Anti-Tumor
Immunity

Enhances

Reduces
Suppression

Therapeutic logic of ENPP1 inhibition in cancer.

Click to download full resolution via product page

Caption: Therapeutic logic of ENPP1 inhibition in cancer.
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Key Experimental Protocols
The elucidation of ENPP1's function in cancer has been driven by a range of advanced

experimental techniques. Below are generalized methodologies for key experiments cited in

the literature.

Analysis of ENPP1 Expression in Tumors
Objective: To quantify ENPP1 expression in patient tumors and correlate it with clinical data.

Methodology:

Data Source: Utilize publicly available sequencing datasets such as The Cancer Genome

Atlas (TCGA) and the Cancer Cell Line Encyclopedia (CCLE).[20]

RNA Sequencing Analysis: Analyze RNA-seq data from tumor and adjacent normal tissues

to determine ENPP1 gene expression levels (e.g., reported as log2(TPM+1)).[20]

Protein Abundance: Analyze proteomics data from cancer cell lines or tumor tissues to

determine ENPP1 protein levels.[20]

Survival Analysis: Employ Kaplan-Meier curves and log-rank tests to correlate ENPP1

expression levels (e.g., ENPP1-high vs. ENPP1-low groups) with patient survival data

(e.g., disease-free survival).[6]

Immunohistochemistry (IHC): Use anti-ENPP1 antibodies to stain tissue microarrays from

patient cohorts to visualize and score ENPP1 protein expression in situ.

In Vivo Tumor Growth and Metastasis Models
Objective: To assess the effect of ENPP1 expression on primary tumor growth and

metastasis in an in vivo setting.

Methodology:

Cell Line Engineering: Generate cancer cell lines (e.g., 4T1 murine breast cancer cells)

with stable overexpression (ENPP1-OE) or knockout/knockdown (ENPP1-KO) of the

ENPP1 gene using lentiviral transduction or CRISPR-Cas9.
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Orthotopic Implantation: Inject the engineered cancer cells into the mammary fat pad of

syngeneic mice (e.g., BALB/c mice for 4T1 cells).

Tumor Growth Monitoring: Measure primary tumor volume at regular intervals using

calipers.

Metastasis Quantification: At a predetermined endpoint, harvest lungs and other organs.

Quantify metastatic burden by counting surface nodules or through histological analysis of

tissue sections (e.g., H&E staining).[6]

Host Contribution Analysis: To distinguish between cancer- and host-derived ENPP1,

implant wild-type or ENPP1-KO cancer cells into both wild-type and ENPP1-KO mice,

creating four experimental groups to assess the relative contribution of each source.[6]

Single-Cell RNA Sequencing (scRNA-seq) of the Tumor
Microenvironment

Objective: To dissect the impact of ENPP1 expression on the cellular composition and gene

expression profiles within the TME.

Methodology:

Tumor Dissociation: Harvest primary tumors and metastatic lungs from mouse models

(e.g., from the in vivo models described above). Dissociate the tissues into a single-cell

suspension using enzymatic digestion and mechanical disruption.

Library Preparation and Sequencing: Perform single-cell capture, barcoding, and library

preparation using a commercial platform (e.g., 10x Genomics). Sequence the resulting

libraries on a high-throughput sequencer.

Bioinformatic Analysis:

Perform quality control, data normalization, and clustering to identify distinct cell

populations (e.g., cancer cells, T cells, B cells, macrophages, fibroblasts).

Perform differential gene expression analysis between conditions (e.g., ENPP1-OE vs.

control) within each cell cluster.
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Analyze changes in the proportions of immune cell subtypes (e.g., decrease in cytotoxic

T cells, increase in MDSCs) to characterize the immunological landscape.[8]

Conclusion and Future Perspectives
ENPP1 has unequivocally emerged as a central mediator of tumor progression and immune

evasion. Its dual-action mechanism, which simultaneously disables the cGAMP-STING innate

immune pathway and promotes the production of immunosuppressive adenosine, provides a

powerful advantage to cancer cells. The strong correlation between high ENPP1 expression

and poor patient prognosis across numerous cancers highlights its clinical relevance.

The development of specific ENPP1 inhibitors represents a highly promising therapeutic

avenue. These inhibitors have the potential to reprogram the tumor microenvironment,

rendering it more susceptible to immune attack and enhancing the efficacy of checkpoint

inhibitors and other cancer therapies. Future research will be critical to:

Fully elucidate the role of ENPP1 in different cancer types, particularly those where its

function is currently unclear, like liver cancer.[1]

Optimize the clinical development of ENPP1 inhibitors, both as monotherapies and in

combination regimens.

Validate ENPP1 expression as a predictive biomarker to stratify patients for immunotherapy,

potentially identifying those most likely to benefit from anti-PD-1 or ENPP1-targeted

therapies.[8][12][21]

Targeting ENPP1 offers a rational strategy to overcome immunotherapy resistance and

improve outcomes for patients with advanced solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12424601#what-is-the-function-of-enpp1-in-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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